thieno[2,3-c][1,5]naphthyridin-6(5H)-one
Description
Thieno[2,3-c][1,5]naphthyridin-6(5H)-one is a fused heterocyclic compound featuring a thiophene ring annulated to a naphthyridinone core. Its structure combines electron-rich sulfur atoms with a bicyclic aromatic system, making it a candidate for applications in medicinal chemistry and materials science.
Properties
CAS No. |
62289-89-8 |
|---|---|
Molecular Formula |
C10H6N2OS |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
5H-thieno[2,3-c][1,5]naphthyridin-6-one |
InChI |
InChI=1S/C10H6N2OS/c13-10-9-6(3-5-14-9)8-7(12-10)2-1-4-11-8/h1-5H,(H,12,13) |
InChI Key |
DFGAHPGOXCAQBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C(=O)N2)SC=C3)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-c][1,5]naphthyridin-6(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the visible-light-induced self-catalyzed fluoroalkylation/cyclization of N-arylcinnamamides has been explored for constructing similar compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-c][1,5]naphthyridin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Thieno[2,3-c][1,5]naphthyridin-6(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of thieno[2,3-c][1,5]naphthyridin-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, similar compounds have been shown to act as inverse agonists for retinoic acid receptor-related orphan receptors, influencing pathways involved in immune responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thieno[3,4-c][1,5]naphthyridine and Thieno[3,4-c][1,7]naphthyridine
These isomers differ in the position of the fused thiophene and naphthyridine rings. For example:
- Thieno[3,4-c][1,5]naphthyridine (CAS 139268-19-2) and Thieno[3,4-c][1,7]naphthyridine (CAS 155444-26-1) exhibit distinct ring-fusion patterns, altering their electronic properties and steric demands .
Table 1: Key Structural Differences
| Compound | Fusion Position | CAS Number | Notable Properties |
|---|---|---|---|
| Thieno[2,3-c][1,5]naphthyridin-6(5H)-one | [2,3-c] | Not provided | Aromatic, moderate polarity |
| Thieno[3,4-c][1,5]naphthyridine | [3,4-c] | 139268-19-2 | Higher ring strain, lower solubility |
| Thieno[3,4-c][1,7]naphthyridine | [3,4-c] | 155444-26-1 | Extended conjugation, UV activity |
Thieno[2,3-b]naphthyridines
Compounds like 5a–e () feature a thiophene fused to a naphthyridine at the [2,3-b] position. Key distinctions include:
- Synthetic Routes : These derivatives are synthesized via multi-step reactions involving piperidinium acetate and reflux conditions, yielding anti-proliferative agents .
- Substituent Effects : Introduction of aryl groups (e.g., phenethyl) enhances biological activity by increasing lipophilicity and membrane permeability.
Thieno[2,3-d]pyrimidin-6(5H)-one Derivatives
These compounds () share a pyrimidinone core but differ in ring fusion and substituents:
- Physical Properties :
- Reactivity: Hydroxy and sulfanyl substituents facilitate hydrogen bonding and nucleophilic reactions, unlike the naphthyridinone core, which is more electron-deficient.
Table 2: Substituent Impact on Properties
Crystallographic and Stability Considerations
- Crystal Forms: highlights a patent for a crystalline thieno[2,3-c]pyridazin-4(1H)-one, suggesting similar naphthyridinone derivatives may form stable polymorphs with distinct packing arrangements .
- Saturated Analogs: Decahydro-1,6-naphthyridine carboxylates () exhibit chair conformations in crystallographic studies, contrasting with the planar aromatic systems of thieno-naphthyridinones .
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